molecular formula C10H15NO2 B13975939 4-[[(3-Hydroxypropyl)amino]methyl]phenol CAS No. 161798-72-7

4-[[(3-Hydroxypropyl)amino]methyl]phenol

Katalognummer: B13975939
CAS-Nummer: 161798-72-7
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: UNLROWAECZLDRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[[(3-Hydroxypropyl)amino]methyl]phenol is an organic compound with the molecular formula C10H15NO2. It is a derivative of phenol, featuring a hydroxypropyl group and an aminomethyl group attached to the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3-Hydroxypropyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and 3-aminopropanol under controlled conditions. The reaction proceeds through a Mannich reaction, where the phenol reacts with formaldehyde and the amine to form the desired product. The reaction conditions usually involve mild temperatures and the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial process may also involve additional purification steps to remove any impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-[[(3-Hydroxypropyl)amino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[[(3-Hydroxypropyl)amino]methyl]phenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[[(3-Hydroxypropyl)amino]methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The hydroxypropyl and aminomethyl groups play a crucial role in its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[[(3-Hydroxypropyl)amino]methyl]phenol is unique due to the presence of both hydroxypropyl and aminomethyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

161798-72-7

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

4-[(3-hydroxypropylamino)methyl]phenol

InChI

InChI=1S/C10H15NO2/c12-7-1-6-11-8-9-2-4-10(13)5-3-9/h2-5,11-13H,1,6-8H2

InChI-Schlüssel

UNLROWAECZLDRQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CNCCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.